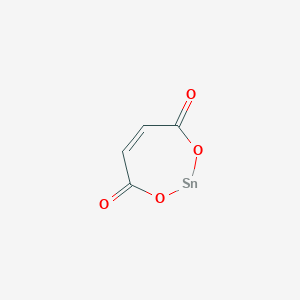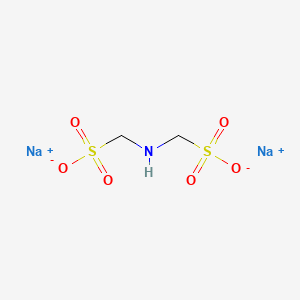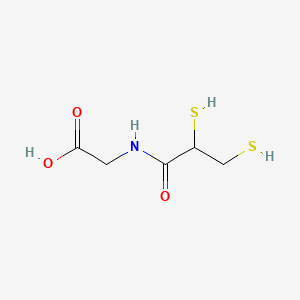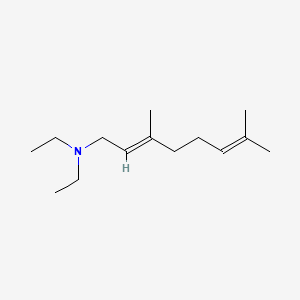
2,6-Octadien-1-amine, N,N-diethyl-3,7-dimethyl-, (2E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Octadien-1-amine, N,N-diethyl-3,7-dimethyl-, (2E)- is an organic compound with the molecular formula C14H27N. It is a tertiary amine with a unique structure that includes two double bonds and several methyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Octadien-1-amine, N,N-diethyl-3,7-dimethyl-, (2E)- typically involves the reaction of diethylamine with isoprene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reactants: Diethylamine (CAS#109-89-7) and isoprene (CAS#78-79-5).
Reaction Conditions: The reaction is conducted at a specific temperature and pressure to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques and equipment to scale up the process. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Octadien-1-amine, N,N-diethyl-3,7-dimethyl-, (2E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reactions: Halogens and other electrophiles can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
2,6-Octadien-1-amine, N,N-diethyl-3,7-dimethyl-, (2E)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mécanisme D'action
The mechanism by which 2,6-Octadien-1-amine, N,N-diethyl-3,7-dimethyl-, (2E)- exerts its effects involves its interaction with molecular targets and pathways. As a tertiary amine, it can interact with various receptors and enzymes, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Octadien-1-amine, N,N-diethyl-3,7-dimethyl-, (2Z)-: This is a stereoisomer of the (2E)- compound, differing in the configuration of the double bond.
2,6-Octadien-1-ol, 3,7-dimethyl-, (E)-:
Uniqueness
The uniqueness of 2,6-Octadien-1-amine, N,N-diethyl-3,7-dimethyl-, (2E)- lies in its specific structure and the presence of both diethyl and dimethyl groups. This configuration imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
40267-53-6 |
|---|---|
Formule moléculaire |
C14H27N |
Poids moléculaire |
209.37 g/mol |
Nom IUPAC |
(2E)-N,N-diethyl-3,7-dimethylocta-2,6-dien-1-amine |
InChI |
InChI=1S/C14H27N/c1-6-15(7-2)12-11-14(5)10-8-9-13(3)4/h9,11H,6-8,10,12H2,1-5H3/b14-11+ |
Clé InChI |
XDEJHXKVKISANH-SDNWHVSQSA-N |
SMILES isomérique |
CCN(CC)C/C=C(\C)/CCC=C(C)C |
SMILES canonique |
CCN(CC)CC=C(C)CCC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


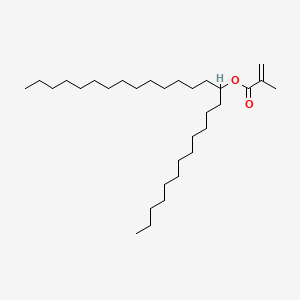

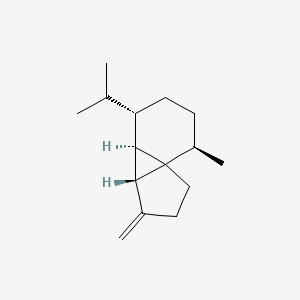

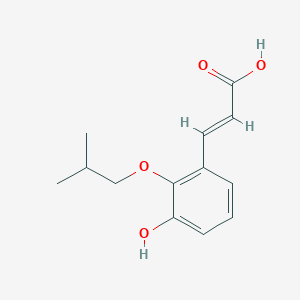
![2,10,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3,5,7,11,14,16-heptaen-9-one](/img/structure/B12658516.png)
